molecular formula C12H12N2S B2386193 5-(Phenylthio)benzene-1,3-diamine CAS No. 245652-64-6

5-(Phenylthio)benzene-1,3-diamine

Cat. No. B2386193
CAS RN: 245652-64-6
M. Wt: 216.3
InChI Key: HNTINUIMKOOHJJ-UHFFFAOYSA-N
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Description

5-(Phenylthio)benzene-1,3-diamine is a benzene derivative with the molecular formula C12H12N2S and a molecular weight of 216.3 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzene derivatives like 5-(Phenylthio)benzene-1,3-diamine often involves electrophilic aromatic substitution . The synthetic methods for the preparation of 1,3-diamines, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry, have been summarized . A specific synthesis method for 5-(Phenylthio)benzene-1,3-diamine is not available in the search results.


Molecular Structure Analysis

The molecular structure of 5-(Phenylthio)benzene-1,3-diamine consists of a benzene ring with two amine groups (-NH2) and one phenylthio group (-SC6H5) attached .

Scientific Research Applications

Additionally, the synthesis and characterization of organosoluble aromatic polyimides from similar diamine monomers have been reported. These materials exhibit high thermal stability and solubility in common organic solvents, making them potentially useful in high-performance plastic and film applications. The mechanical properties of these polymers, such as tensile strength and Young's modulus, were thoroughly investigated (Baijun Liu et al., 2005).

Catalytic and Chemical Reactivity

Compounds related to 5-(Phenylthio)benzene-1,3-diamine have been studied for their catalytic properties and chemical reactivity. For instance, the cyclopalladation of 3-diphenylthiophosphorylbenzoic acid thioamides, which are structurally related to the compound of interest, resulted in hybrid pincer complexes with potential catalytic applications. These complexes were studied for their structural characteristics and catalytic activity in cross-coupling reactions (V. Kozlov et al., 2008).

Photophysical Properties

Research on the photophysical properties of compounds structurally similar to 5-(Phenylthio)benzene-1,3-diamine has also been conducted. Studies on the acidochromic behavior of certain derivatives indicate potential applications in luminescent and nonlinear optical switches. These compounds exhibit significant changes in luminescence upon protonation and deprotonation, suggesting their use in reversible luminescent switches and nonlinear optical applications (F. Nisic et al., 2015).

properties

IUPAC Name

5-phenylsulfanylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTINUIMKOOHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Phenylthio)benzene-1,3-diamine

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